molecular formula C15H21ClN2O3 B2541581 2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide CAS No. 2411272-03-0

2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide

Cat. No. B2541581
CAS RN: 2411272-03-0
M. Wt: 312.79
InChI Key: AAJKUAGPAZOGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide, also known as TAK-659, is a novel selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, as well as B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

Mechanism Of Action

2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide selectively binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of the B cell receptor signaling pathway. This results in decreased B cell activation, proliferation, and survival.
Biochemical and physiological effects:
Inhibition of BTK by 2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide has been shown to have several biochemical and physiological effects. These include decreased B cell proliferation and survival, decreased production of inflammatory cytokines, and inhibition of B cell migration and adhesion.

Advantages And Limitations For Lab Experiments

2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide has several advantages for use in laboratory experiments. It is highly selective for BTK, which minimizes off-target effects. It also has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for in vivo studies. However, 2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide has some limitations, such as low solubility and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide. These include:
1. Combination therapy: 2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide may be used in combination with other drugs to enhance its efficacy and decrease potential resistance.
2. Biomarker identification: Biomarkers may be identified to predict patient response to 2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide and monitor treatment efficacy.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide in various autoimmune diseases and B cell malignancies.
4. Mechanism of resistance: The mechanism of resistance to BTK inhibitors, including 2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide, needs to be further elucidated to develop strategies to overcome resistance.
5. Alternative targets: Alternative targets for B cell malignancies and autoimmune diseases may be identified and targeted with 2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide or other BTK inhibitors.

Synthesis Methods

The synthesis of 2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide involves a multistep process that starts with the reaction of 4-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde with chloroacetyl chloride to form the intermediate 2-chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide. This intermediate is then treated with a base and a palladium catalyst to remove the chloro group and form the final product 2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide.

Scientific Research Applications

2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, 2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased B cell proliferation and survival. In addition, 2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide has demonstrated efficacy in animal models of autoimmune diseases and B cell malignancies.

properties

IUPAC Name

2-chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-20-14-3-2-12(10-17-15(19)9-16)8-13(14)11-18-4-6-21-7-5-18/h2-3,8H,4-7,9-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJKUAGPAZOGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCl)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.